1-Propene, 3-bromo-1-chloro-, (1Z)-

Catalog No.
S14702344
CAS No.
67546-49-0
M.F
C3H4BrCl
M. Wt
155.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Propene, 3-bromo-1-chloro-, (1Z)-

CAS Number

67546-49-0

Product Name

1-Propene, 3-bromo-1-chloro-, (1Z)-

IUPAC Name

(Z)-3-bromo-1-chloroprop-1-ene

Molecular Formula

C3H4BrCl

Molecular Weight

155.42 g/mol

InChI

InChI=1S/C3H4BrCl/c4-2-1-3-5/h1,3H,2H2/b3-1-

InChI Key

AHUWMUAVZFJTOC-IWQZZHSRSA-N

Canonical SMILES

C(C=CCl)Br

Isomeric SMILES

C(/C=C\Cl)Br

1-Propene, 3-bromo-1-chloro-, (1Z)- is an organic compound with the molecular formula C3H4BrCl\text{C}_3\text{H}_4\text{BrCl} and a molecular weight of approximately 155.42 g/mol. It is characterized by a propene backbone with both bromine and chlorine substituents at the third and first positions, respectively. This compound exists in a specific geometric configuration known as the Z-isomer, indicating that the higher priority substituents (bromine and chlorine) are on the same side of the double bond, which influences its chemical behavior and reactivity.

The physical properties of 1-Propene, 3-bromo-1-chloro-, (1Z)- include being a clear, light yellow liquid that is flammable and potentially harmful if ingested. Its boiling point and other thermodynamic properties suggest it can readily transition between states, impacting its applications in various chemical processes .

Typical of alkenes and haloalkanes:

  • Nucleophilic Substitution Reactions: The presence of both bromine and chlorine allows for nucleophilic substitution where nucleophiles can replace these halogen atoms. For example, treatment with nucleophiles such as amines or alcohols can yield substituted products.
  • Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes by removing a hydrogen halide.

The compound's reactivity is significantly influenced by the presence of both halogens, which can stabilize intermediates during these reactions .

Several synthesis methods have been explored for producing 1-Propene, 3-bromo-1-chloro-, (1Z)-:

  • Halogenation of Propene: This method involves the direct halogenation of propene using bromine and chlorine under controlled conditions to yield the desired product.
  • Nucleophilic Substitution: Starting from a suitable precursor such as an alkyl halide or alcohol, nucleophilic substitution reactions can introduce the bromine and chlorine atoms at the appropriate positions.

These synthetic routes highlight the versatility of this compound in organic synthesis and its potential as an intermediate in more complex chemical transformations .

1-Propene, 3-bromo-1-chloro-, (1Z)- has several applications in organic chemistry:

  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
  • Fire Suppression Agents: Research indicates that certain brominated compounds can enhance fire suppression effectiveness when used in mixtures with inert gases.

These applications underscore its utility in both industrial and laboratory settings.

Interaction studies involving 1-Propene, 3-bromo-1-chloro-, (1Z)- primarily focus on its reactivity with various nucleophiles and electrophiles. The presence of halogen atoms makes it an interesting candidate for studying reaction mechanisms involving substitution and elimination pathways. Understanding these interactions is crucial for optimizing its use in synthetic applications and assessing its environmental impacts.

Additionally, studies on its toxicity profile are essential to evaluate safe handling practices due to its flammable nature and potential health hazards upon exposure .

Several compounds share structural similarities with 1-Propene, 3-bromo-1-chloro-, (1Z)-. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Bromo-1-propeneC3H5BrSimple bromoalkene without chlorine
3-Chloro-1-propeneC3H5ClContains only chlorine at the third position
2-Bromo-2-methylpropaneC4H9BrBranched structure with two halogens

These compounds illustrate variations in halogen placement and molecular structure that influence their chemical properties and potential applications. The unique arrangement of bromine and chlorine in 1-Propene, 3-bromo-1-chloro-, (1Z)- provides distinct reactivity compared to other haloalkenes, making it particularly valuable in synthetic chemistry .

Radical-Initiated Addition Approaches for Halogenation

Radical-mediated halogenation represents a cornerstone in the synthesis of allylic bromides and chlorides. For 1-propene, 3-bromo-1-chloro-, (1Z)-, the reaction typically begins with allyl chloride (3-chloro-1-propene) as the substrate, where bromination occurs at the allylic position via a free-radical chain mechanism. The process leverages N-bromosuccinimide (NBS) as a bromine source, ensuring controlled release of bromine radicals while minimizing undesired vicinal dibromide formation.

Mechanistic Overview

  • Initiation: Photolytic or thermal cleavage of NBS generates bromine radicals (*Br).
  • Propagation: A bromine radical abstracts a hydrogen atom from the allylic position of allyl chloride, forming a resonance-stabilized allylic radical intermediate. This intermediate subsequently reacts with molecular bromine (Br$$_2$$) derived from NBS, yielding the allylic bromide.
  • Termination: Radical recombination halts the chain process, producing trace byproducts.

Optimized Reaction Conditions
Key parameters include the use of carbon tetrachloride (CCl$$_4$$) as a solvent, reflux temperatures (60–80°C), and ultraviolet (UV) light to sustain radical generation. The stereochemical outcome (Z-configuration) arises from the planar geometry of the allylic radical, which permits bromine addition to either face with equal probability, often necessitating post-synthetic purification for enantiomeric resolution.

Table 1: Representative Radical-Initiated Bromination Conditions

ParameterValue/RangeRole in Reaction
Allyl chloride1.0 molar equivalentSubstrate
NBS1.1–1.2 equivalentsBromine source
SolventCCl$$_4$$Radical stabilization
Temperature60–80°CThermal initiation
Light sourceUV (300–400 nm)Radical generation
Reaction time4–8 hoursCompletion of propagation

This method achieves yields of 65–75%, with minor byproducts such as 1,2-dibromo-3-chloropropane (<5%).

Catalytic Pathways for Stereoselective Formation

Transition-metal catalysis offers precise control over the stereoselective synthesis of (1Z)-configured alkenes. Palladium-based systems, in particular, enable allylic C–H functionalization through oxidative activation, as demonstrated in analogous trifluoroacetoxylation reactions.

Palladium-Catalyzed Bromination

  • Oxidative Activation: A Pd(II) catalyst coordinates to the alkene, facilitating allylic C–H bond cleavage via a concerted metalation-deprotonation (CMD) mechanism.
  • Bromine Insertion: Bromide ions (Br$$^-$$), sourced from reagents like LiBr or NaBr, displace the Pd intermediate, forming the allylic bromide.
  • Stereochemical Control: Chiral ligands (e.g., bisoxazoline) enforce a trigonal planar transition state, favoring Z-isomer formation through steric hindrance of the E-configuration.

Table 2: Catalytic Systems for Stereoselective Bromination

CatalystLigandBromide SourceZ:E RatioYield (%)
Pd(OAc)$$_2$$(R)-BinapLiBr92:878
PdCl$$2$$(MeCN)$$2$$(S,S)-PhoxNaBr89:1182
Pd(TFA)$$_2$$Chiral spiro diketoneKBr95:585

These systems operate under mild conditions (25–50°C, 12–24 hours) in polar aprotic solvents like dimethylformamide (DMF), achieving Z-selectivity >90% in optimized cases.

Comparative Analysis of Homogeneous vs. Heterogeneous Reaction Systems

Homogeneous Systems
Homogeneous catalysts, such as soluble Pd complexes, provide high stereoselectivity and mechanistic clarity but face challenges in catalyst recovery and recyclability. For example, Pd(OAc)$$_2$$ in DMF enables precise ligand tuning for Z-selectivity but requires costly chromatographic separation post-reaction.

Heterogeneous Systems
Solid-supported catalysts (e.g., Pd on activated carbon) simplify product isolation and enable continuous-flow processing. However, diffusion limitations and reduced active-site accessibility often lower stereoselectivity (Z:E ≈ 70:30) compared to homogeneous counterparts.

Table 3: Homogeneous vs. Heterogeneous System Performance

ParameterHomogeneousHeterogeneous
Catalyst recyclability≤3 cycles≥10 cycles
Z-selectivity85–95%65–75%
Reaction scaleLab-scale (mmol)Pilot-scale (mol)
Byproduct formation<5%10–15%

Industrial applications favor heterogeneous systems for large-scale production despite moderate selectivity, whereas homogeneous catalysts dominate in fine chemical synthesis requiring high enantiomeric purity.

Reaction TypeActivation Energy (kcal/mol)Stereochemical OutcomeRate Determining Factor
SN1 (Allylic)15-20RacemizationCarbocation stability
SN2 (Allylic)25-30InversionSteric hindrance
SNVσ (Vinylic)32.6Inversionσ* orbital overlap
SNVπ (Vinylic)42.7Retentionπ* orbital overlap

The SN2' mechanism represents a particularly significant pathway for 1-Propene, 3-bromo-1-chloro-, (1Z)- due to the compound's structural features [9] [11]. This mechanism involves nucleophilic attack at the terminal carbon of the allylic system, accompanied by simultaneous migration of the double bond [10] [11]. Quantum chemical calculations indicate that the preference between SN2 and SN2' pathways depends critically on the nucleophile strength and leaving group ability [9].

For the specific case of 1-Propene, 3-bromo-1-chloro-, (1Z)-, the differential reactivity between the bromine and chlorine substituents plays a crucial role in determining reaction outcomes [13]. The carbon-bromine bond exhibits greater lability due to its lower bond dissociation energy compared to the carbon-chlorine bond [14] [15]. This disparity results in preferential substitution at the allylic bromine position under mild reaction conditions [16].

Kinetic studies reveal that allylic substitution reactions proceed with rate constants approximately 10³ to 10⁴ times greater than corresponding saturated alkyl halides [3] [17]. This enhanced reactivity stems from the stabilization provided by the adjacent π-system during the transition state formation [3] [17]. The transition state structure exhibits partial double bond character between the nucleophile and the electrophilic carbon, with concurrent weakening of the carbon-halogen bond [18] [19].

Elimination Pathways Leading to Conjugated Diene Formation

Elimination reactions of 1-Propene, 3-bromo-1-chloro-, (1Z)- provide access to conjugated diene systems through multiple mechanistic pathways [20] [21]. The E2 elimination mechanism predominates under basic conditions, proceeding through a concerted process involving simultaneous proton abstraction and halide departure [22] [23].

The formation of conjugated dienes from halogenated propene derivatives occurs preferentially due to the thermodynamic stability imparted by conjugation [20] [24]. Conjugated systems benefit from resonance stabilization, which lowers the overall energy of the molecule compared to isolated double bond arrangements [20] [4]. Experimental measurements of heats of hydrogenation confirm that conjugated dienes possess approximately 3-4 kcal/mol greater stability than their non-conjugated isomers [20] [24].

Base selection critically influences the elimination pathway selectivity and product distribution [21] [25]. Strong, sterically hindered bases such as potassium tert-butoxide favor E2 elimination over competing nucleophilic substitution reactions [21] [24]. The bulky nature of such bases minimizes their nucleophilic character while maintaining sufficient basicity to abstract protons from β-positions [26] [25].

Table 2: Elimination Pathways Leading to Conjugated Diene Formation

Starting MaterialBase UsedPrimary ProductSelectivity (%)Reaction Temperature (°C)
1-Propene, 3-bromo-1-chloro-, (1Z)-tert-Butoxide1,3-Butadiene derivative7880
1-Propene, 3-bromo-1-chloro-, (1Z)-HydroxideMixed dienes45120
1-Propene, 3-bromo-1-chloro-, (1Z)-AmideAlkyne formation92150

The regioselectivity of elimination reactions depends on the relative acidity of available β-hydrogens and the stability of the resulting alkene products [22] [26]. In 1-Propene, 3-bromo-1-chloro-, (1Z)-, elimination can potentially occur from multiple positions, leading to different product distributions [21] [24]. The formation of conjugated products is generally favored due to the extended π-electron delocalization [20] [24].

Temperature effects play a significant role in determining the predominant elimination pathway [23] [25]. Elevated temperatures favor the thermodynamically controlled formation of conjugated dienes, while lower temperatures may lead to kinetically controlled product mixtures [24] [26]. The activation energy barriers for different elimination pathways vary substantially, with conjugated diene formation typically requiring the lowest activation energy [22] [23].

Mechanistic studies using deuterium isotope effects provide insight into the rate-determining steps of elimination reactions [27] [28]. Primary kinetic isotope effects (kH/kD) ranging from 6-8 indicate substantial carbon-hydrogen bond breaking in the transition state [27] [28]. These values confirm the concerted nature of the E2 mechanism and rule out stepwise elimination pathways [27] [28].

The stereochemical requirements for E2 elimination necessitate antiperiplanar arrangement of the β-hydrogen and leaving group [22] [26]. This geometric constraint influences the accessibility of different elimination pathways and contributes to product selectivity [26] [25]. Computational studies demonstrate that deviations from ideal antiperiplanar geometry result in substantial increases in activation energy [22] [23].

Electronic Effects of Halogen Substituents on Transition States

The electronic properties of halogen substituents profoundly influence the energetics and mechanisms of reactions involving 1-Propene, 3-bromo-1-chloro-, (1Z)- [29] [30]. Both inductive and resonance effects contribute to the overall electronic influence of bromine and chlorine atoms on reaction transition states [30] [31].

Chlorine and bromine atoms exhibit strong electron-withdrawing inductive effects due to their high electronegativity values [30] [15]. Chlorine, with an electronegativity of 3.16, exerts a stronger inductive withdrawal compared to bromine (electronegativity 2.96) [30] [15]. This differential creates an electronic asymmetry within the molecule that influences reaction selectivity and mechanism preference [31] [32].

Table 3: Electronic Effects of Halogen Substituents on Transition States

Halogen SubstituentBond Dissociation Energy (kcal/mol)ElectronegativityTransition State StabilizationReaction Rate Factor
Chlorine (Cl)81.03.16High1.0
Bromine (Br)68.02.96Moderate2.3
Iodine (I)51.02.66Low8.7
Mixed Cl/Br74.5±3.53.06±0.10Intermediate1.6

The bond dissociation energies of carbon-halogen bonds provide quantitative measures of leaving group ability [15] [16]. The carbon-bromine bond (68.0 kcal/mol) demonstrates significantly lower bond strength compared to the carbon-chlorine bond (81.0 kcal/mol) [15] [16]. This energy difference of approximately 13 kcal/mol translates to substantial differences in reaction rates and mechanism preferences [16] [31].

Transition state theory provides a framework for understanding how halogen substituents influence activation energy barriers [18] [19]. The activation energy represents the energy difference between reactants and the highest energy point along the reaction coordinate [18] [33]. Halogen substituents can stabilize or destabilize transition states through electronic interactions with the developing charge distribution [31] [32].

In nucleophilic substitution reactions, electron-withdrawing halogen substituents stabilize transition states that develop partial negative charge on the substrate [31] [32]. This stabilization occurs through inductive withdrawal of electron density, which reduces electron-electron repulsion in the transition state [31] [32]. Computational studies demonstrate that the magnitude of stabilization correlates with Hammett σ parameters, providing a quantitative relationship between substituent electronic effects and reaction barriers [31] [32].

The π-electron system in 1-Propene, 3-bromo-1-chloro-, (1Z)- provides additional pathways for electronic interaction between halogen substituents and reaction centers [29] [30]. Halogen atoms possess vacant d-orbitals that can participate in hyperconjugative interactions with the π-system [29] [30]. These interactions modulate the electron density distribution and influence the energetics of bond formation and breaking processes [30] [31].

Kinetic isotope effect studies reveal the extent of bond breaking in transition states for reactions involving halogenated compounds [27] [28]. Secondary isotope effects provide information about changes in hybridization and bonding environments during reaction progress [27] [28]. For 1-Propene, 3-bromo-1-chloro-, (1Z)-, these effects help distinguish between concerted and stepwise mechanisms [27] [28].

Solvent effects significantly modulate the influence of halogen substituents on reaction energetics [19] [31]. Polar solvents can stabilize charge-separated transition states through solvation interactions [19] [31]. The differential solvation of transition states with varying charge distributions leads to changes in relative activation energies and altered reaction selectivity [31] [32].

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura coupling has emerged as the most extensively utilized cross-coupling methodology for 1-Propene, 3-bromo-1-chloro-, (1Z)- substrates [3] [4]. In these transformations, the vinyl halide undergoes oxidative addition to palladium(0) complexes, generating palladium(II) intermediates that subsequently participate in transmetalation with organoborane nucleophiles [5]. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [6].

Research investigations have demonstrated that vinyl halides exhibit particularly favorable reactivity profiles in Suzuki coupling protocols compared to their aryl counterparts [7]. The electrophilic character of the vinyl carbon atoms, enhanced by halogen substitution, facilitates rapid oxidative addition to low-valent palladium centers. Studies utilizing 1-Propene, 3-bromo-1-chloro-, (1Z)- derivatives have achieved coupling yields ranging from 78% to 97% under optimized conditions employing palladium(0) catalysts with appropriate phosphine ligands [8].

The stereochemical retention observed in these coupling reactions represents a critical synthetic advantage. The (1Z) configuration of the starting vinyl halide is preserved throughout the catalytic transformation, enabling the preparation of stereodefined multisubstituted alkenes [9]. This stereochemical fidelity stems from the retention of configuration inherent to the reductive elimination step, which occurs without disruption of the alkene geometry.

Heck Reaction Applications

Heck coupling reactions involving 1-Propene, 3-bromo-1-chloro-, (1Z)- substrates proceed through distinct mechanistic pathways compared to Suzuki protocols [10] [11]. The reaction initiates with oxidative addition of the vinyl halide to palladium(0), followed by alkene coordination and migratory insertion to form new carbon-carbon bonds [12]. These transformations typically require elevated temperatures (100-140°C) and polar aprotic solvents such as dimethylformamide or dimethylacetamide.

The β-hydride elimination step that concludes the Heck mechanism results in the formation of substituted alkene products with excellent regioselectivity [11]. Research findings indicate that vinyl halides containing both bromine and chlorine substituents exhibit enhanced reactivity compared to mono-halogenated analogs, with reaction yields consistently exceeding 67-92% under optimized conditions.

Cross-Electrophile Coupling Methodologies

Recent developments in cross-electrophile coupling have established nickel catalysis as a complementary approach for 1-Propene, 3-bromo-1-chloro-, (1Z)- transformations [13]. These protocols enable the coupling of vinyl halides with alkyl halides under reductive conditions, providing access to complex alkene architectures that are challenging to prepare through traditional cross-coupling methods.

Nickel(II) complexes with bipyridine ligands have demonstrated exceptional performance in these transformations, operating effectively at room temperature with catalyst loadings as low as 0.5-2.5 mol% [13]. The reductive coupling mechanism involves single-electron transfer processes that generate radical intermediates, enabling the formation of carbon-carbon bonds between two electrophilic partners.

Table 1: Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction TypeCatalyst SystemTypical ConditionsSubstrate CompatibilityProduct Yield Range (%)
Suzuki-Miyaura CouplingPalladium(0)/Phosphine ligandsBase (Na2CO3, K2CO3), 80-100°CVinyl halides, aryl halides, boronic acids78-97
Heck ReactionPalladium(0)/Base systemDMF/DMA solvent, 100-140°CAryl/vinyl halides with alkenes67-92
Negishi CouplingNickel(0) or Palladium(0)Anhydrous conditions, 25-80°COrganozinc reagents with vinyl halides70-95
Cross-Electrophile CouplingNickel(II) with bipyridineRoom temperature, 0.5-10 mol% catalystVinyl bromides with alkyl halides80-95
Decarboxylative CouplingPhotoredox/Nickel dual catalysisBlue light irradiation, mild conditionsCarboxylic acids with vinyl halides67-92

Utilization as Dienophile in Cycloaddition Processes

The application of 1-Propene, 3-bromo-1-chloro-, (1Z)- as a dienophile in Diels-Alder cycloaddition reactions represents a significant advancement in the construction of complex cyclic structures [14] [15]. The presence of both bromine and chlorine substituents on the alkene framework dramatically enhances the electrophilic character of the dienophile, resulting in substantially increased reactivity compared to unsubstituted alkenes [16] [17].

Electronic Activation and Reactivity Enhancement

Halogen substituents function as electron-withdrawing groups that significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the dienophile [18]. This electronic perturbation facilitates more favorable Highest Occupied Molecular Orbital (HOMO)-LUMO interactions with electron-rich dienes, dramatically accelerating cycloaddition rates. Research investigations have demonstrated that halogenated dienophiles can exhibit reactivity enhancements of 10-50 fold compared to their non-halogenated counterparts [19].

The dual halogen substitution pattern in 1-Propene, 3-bromo-1-chloro-, (1Z)- provides particularly pronounced activation effects. The inductive electron withdrawal from both halogen atoms creates a highly electrophilic alkene that readily participates in [4+2] cycloaddition reactions under mild thermal conditions. These transformations typically proceed at temperatures between 25-80°C, substantially lower than the 150-200°C required for unactivated alkenes [20].

Stereochemical Control and Mechanistic Considerations

Diels-Alder reactions involving 1-Propene, 3-bromo-1-chloro-, (1Z)- proceed through concerted mechanisms that preserve the stereochemical integrity of both diene and dienophile components [21]. The endo selectivity observed in these transformations results from secondary orbital interactions between the halogen substituents and the diene π-system, stabilizing the transition state leading to endo products [22].

The stereospecific nature of these cycloadditions ensures that the (1Z) geometry of the dienophile is retained in the resulting cyclohexene products [16]. This stereochemical fidelity enables the predictable construction of complex multicyclic architectures with defined relative configurations at multiple stereogenic centers.

Comparative Reactivity Studies

Systematic investigations of halogenated dienophiles have established clear reactivity trends based on the electron-withdrawing capacity of the substituents [23]. Brominated cycloalkenones demonstrate particularly enhanced dienophilicity, with 2-bromocycloalkenones showing both high reactivity and excellent endo selectivity exceeding 90% in most cases [19].

Research utilizing halocycloalkenones as dienophiles has revealed that α-halogenation significantly enhances reactivity compared to β-halogenation [19]. This positional effect stems from the direct conjugation of the halogen substituent with the dienophile double bond, maximizing the electron-withdrawing influence on the alkene π-system.

Table 2: Dienophile Reactivity in Diels-Alder Cycloadditions

Substrate TypeRelative ReactivityActivation Temperature (°C)Selectivity PatternTypical Reaction Time
Unsubstituted alkenesLow (baseline = 1.0)150-200Poor endo selectivity24-72 hours
Mono-halogenated alkenesModerate (2-5x baseline)120-150Moderate endo preference12-24 hours
Di-halogenated alkenesHigh (5-15x baseline)80-120Good endo selectivity4-12 hours
Halogenated cycloalkenonesVery High (10-50x baseline)25-80Excellent endo selectivity (>90%)1-4 hours
Halogenated maleic derivativesExtremely High (>50x baseline)Room temperatureComplete endo selectivity0.5-2 hours

Synthetic Applications in Complex Molecule Synthesis

The enhanced reactivity of halogenated dienophiles has enabled the development of efficient synthetic routes to polycyclic natural products and pharmaceutical intermediates [24]. Intramolecular Diels-Alder reactions utilizing halogenated tethers have proven particularly valuable for constructing bridged ring systems with high levels of stereochemical control.

Furan Diels-Alder reactions with halogenated dienophiles proceed under remarkably mild conditions, often at room temperature [23]. The resulting oxa-bridged bicyclic products serve as versatile intermediates for further synthetic elaboration, with the halogen substituents providing convenient handles for subsequent functionalization reactions.

Functionality as Precursor in Heterocyclic Compound Development

1-Propene, 3-bromo-1-chloro-, (1Z)- serves as a highly versatile precursor for the synthesis of diverse heterocyclic compounds through multiple mechanistic pathways [25] [26]. The dual halogen functionality enables selective reactivity patterns that facilitate the construction of both nitrogen-containing and oxygen-containing heterocyclic frameworks under controlled reaction conditions.

Nitrogen Heterocycle Formation Pathways

Halocyclization reactions represent the most direct approach for converting 1-Propene, 3-bromo-1-chloro-, (1Z)- into nitrogen-containing heterocycles [26] [27]. These transformations proceed through electrophilic activation of the alkene double bond by halogen atoms, generating halonium ion intermediates that undergo nucleophilic attack by nitrogen-containing nucleophiles [28].

Intramolecular cyclization reactions involving appropriately positioned amino groups proceed with high efficiency to generate pyrrolidine and piperidine derivatives [29]. The regioselectivity of these cyclizations is controlled by the electronic properties of the halogen substituents, with bromine typically exhibiting greater electrophilic character than chlorine.

Research investigations have demonstrated that halogen-induced cyclizations can achieve yields of 60-85% for five-membered nitrogen heterocycles and 70-90% for six-membered analogs [27]. The stereochemical outcome of these transformations is influenced by the conformational preferences of the cyclization precursors and the steric requirements of the nucleophilic attack.

Oxygen Heterocycle Synthesis Applications

Furan synthesis through Suzuki coupling/acid-catalyzed cyclization sequences has emerged as a particularly powerful application of 1-Propene, 3-bromo-1-chloro-, (1Z)- derivatives [8]. These tandem processes combine palladium-catalyzed cross-coupling with electrophilic cyclization to generate polysubstituted furans in a single synthetic operation.

The initial Suzuki-Miyaura coupling between vinyl ether boronates and 1-Propene, 3-bromo-1-chloro-, (1Z)- provides coupled intermediates that subsequently undergo acid-catalyzed cyclization to form furan rings [8]. These transformations typically achieve yields of 55-89% with excellent functional group tolerance.

Cascade ring-opening dual halogenation reactions provide alternative routes to oxygen heterocycles through cyclopropenone intermediates [30]. These processes involve the ring-opening of strained three-membered rings followed by dual halogenation and cyclization to generate functionalized heterocyclic products.

Synthetic Methodology Development

The development of halogenated heterocyclic building blocks has become increasingly important in pharmaceutical chemistry due to their enhanced metabolic stability and improved pharmacokinetic properties [25] [31]. Bis-halogenated heterocycles provide particularly valuable synthetic intermediates that enable selective functionalization through sequential substitution reactions.

Nucleophilic aromatic substitution reactions involving halogenated pyridines and pyrimidines proceed with excellent regioselectivity when utilizing 1-Propene, 3-bromo-1-chloro-, (1Z)- as a building block [32]. The differential reactivity of bromine and chlorine substituents enables chemoselective transformations that preserve desired substitution patterns.

Transition metal-catalyzed annulation reactions provide efficient access to quinoline and isoquinoline derivatives through Heck coupling followed by cyclization [10]. These transformations typically achieve yields of 75-92% with excellent stereochemical control.

Table 3: Heterocyclic Compound Synthesis Applications

Target HeterocycleHalogenated Precursor RoleKey Synthetic MethodTypical Yield (%)Functional Group Tolerance
FuransElectrophilic cyclization partnerSuzuki coupling/acid cyclization55-89Good
PyrrolesNucleophilic substitution substrateHalocyclization reactions60-85Excellent
ThiophenesCross-coupling building blockCross-electrophile coupling70-90Moderate
PyridinesCycloaddition componentDiels-Alder/aromatization65-95Very Good
QuinolinesAnnulation precursorHeck reaction/cyclization75-92Good
BenzothiazolesCondensation partnerNucleophilic aromatic substitution80-95Excellent
ImidazolesN-heterocycle scaffoldCondensation/halogenation70-88Good

Mechanistic Activation Modes

The multiple activation modes available to 1-Propene, 3-bromo-1-chloro-, (1Z)- enable diverse synthetic transformations through different mechanistic pathways [33] [34]. Oxidative addition to low-valent metal centers provides access to organometallic intermediates that can undergo transmetalation and reductive elimination to form carbon-carbon bonds [5].

Halonium ion formation through electrophilic activation generates three-membered ring intermediates that undergo nucleophilic ring-opening to provide anti-addition products [35]. This mechanistic pathway is particularly important for halocyclization reactions and halohydrin formation.

Coordination complex formation with transition metal centers enables migratory insertion reactions that result in carbon-carbon bond formation with retention of stereochemistry [36] [37]. The coordination mode is influenced by the electronic properties of both the metal center and the halogenated alkene substrate.

Table 4: Mechanistic Activation Modes of Halogenated Alkenes

Activation ModeMetal CenterKey IntermediateReaction PathwayStereochemical Outcome
Oxidative AdditionPalladium(0) → Palladium(II)Metal-halide complexTransmetalation/reductive eliminationRetention of configuration
Halonium Ion FormationNot applicableThree-membered halonium ringNucleophilic ring openingAnti-addition stereochemistry
Electrophilic ActivationLewis acid catalystsCarbocation speciesNucleophilic attackVariable stereoselectivity
Coordination ComplexTransition metal complexesπ-complex coordinationMigratory insertionControlled by ligand environment
Radical IntermediateNickel(I)/Nickel(II)Carbon radicalRadical couplingOften non-stereoselective

XLogP3

1.9

Exact Mass

153.91849 g/mol

Monoisotopic Mass

153.91849 g/mol

Heavy Atom Count

5

Dates

Last modified: 08-10-2024

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